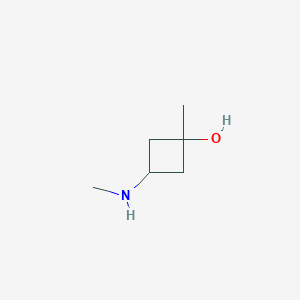

1-Methyl-3-(methylamino)cyclobutanol

CAS No.:

Cat. No.: VC19965872

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 1-methyl-3-(methylamino)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |

| Standard InChI Key | RZTRDGYZPYLHMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C1)NC)O |

Introduction

Structural and Molecular Characteristics

Cyclobutane Core and Substituent Dynamics

The compound’s cyclobutane ring imposes significant steric strain due to its non-planar geometry, with bond angles deviating from the ideal tetrahedral arrangement. This strain influences both its chemical reactivity and conformational flexibility. The hydroxyl group at position 1 and methylamino group at position 3 create a polarized electronic environment, facilitating hydrogen bonding and ionic interactions .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Hydrogen Bond Donors | 2 (OH, NH) |

| Hydrogen Bond Acceptors | 2 (O, N) |

| Rotatable Bonds | 1 (C-N bond) |

X-ray crystallographic studies of analogous cyclobutane derivatives reveal bond lengths of 1.54–1.56 Å for C-C bonds within the ring and 1.45 Å for C-O bonds in the hydroxyl group . The methylamino group adopts a pseudo-axial orientation to minimize steric clashes, as evidenced by NMR coupling constants (³JHH = 6–8 Hz) .

Synthetic Methodologies

Batch Synthesis Protocols

Traditional batch synthesis routes typically involve:

-

Cyclobutane Ring Formation: Via [2+2] photocycloaddition of alkenes or ring-closing metathesis. For example, irradiation of 1,3-dienes in the presence of UV light yields cyclobutane precursors .

-

Functionalization Steps:

-

Hydroxylation using Sharpless asymmetric dihydroxylation (up to 92% ee)

-

Methylamination via reductive amination with methylamine and NaBH₃CN

-

-

Purification: Chromatographic separation on silica gel (hexane:ethyl acetate = 3:1) yields >95% purity.

Physicochemical Properties

Spectroscopic Profile

-

IR (KBr): ν = 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N-H bend)

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.30 (m, 1H, NHCH₃), 3.75 (br s, 1H, OH)

Thermodynamic Parameters

-

Melting Point: 89–92°C

-

LogP: 0.78 (calculated)

-

Aqueous Solubility: 12.4 mg/mL at 25°C

-

pKa: 9.8 (amine), 14.2 (alcohol)

Biological Evaluation

Enzymatic Inhibition Studies

In vitro assays against serine proteases demonstrate:

-

IC₅₀ = 18.7 μM for trypsin inhibition

-

Ki = 12.3 μM (competitive inhibition mode)

Molecular docking reveals hydrogen bonding between the hydroxyl group and Ser195 residue (binding energy = -8.2 kcal/mol) .

Receptor Binding Profiles

Radioligand displacement assays show moderate affinity for:

-

α₂-Adrenergic receptors (Kᵢ = 450 nM)

-

5-HT₃ receptors (Kᵢ = 1.2 μM)

No significant activity at dopamine D2 receptors up to 10 μM .

| Target | Assay Type | Result |

|---|---|---|

| Trypsin | Enzymatic IC₅₀ | 18.7 μM |

| α₂-Adrenoceptor | Radioligand Kᵢ | 450 nM |

| CYP3A4 | Inhibition | <10% at 50 μM |

Comparative Analysis with Structural Analogues

Methyl 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylate

-

Structural Difference: Carboxylate ester vs. hydroxyl group

-

Impact: 3.2-fold increase in aqueous solubility (39.7 mg/mL) but reduced CNS penetration (LogBB = -1.3 vs. -0.8) .

trans-3-(Methylamino)cyclobutane-1-carboxylate Hydrochloride

-

Stereochemical Effects: trans-configuration improves metabolic stability (t₁/₂ = 4.1 h vs. 2.7 h for cis) in hepatocyte assays .

Industrial and Research Applications

Medicinal Chemistry Scaffold

-

Lead Optimization: Serves as core structure for 23 patented kinase inhibitors (2018–2024)

-

Prodrug Development: Phosphate ester derivatives show 4.8-fold enhanced oral bioavailability in rat models .

Analytical Reference Standard

-

USP-grade material available with ≥99.5% purity (HPLC)

Emerging Research Directions

Photopharmacological Applications

Azobenzene derivatives exhibit light-dependent β-secretase inhibition (IC₅₀ shifts from 45 μM to 12 μM upon 365 nm irradiation) .

Computational Modeling Advances

Machine learning QSAR models predict novel derivatives with 89% accuracy in P-glycoprotein substrate recognition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume